Saccharin N-(2-acetic acid isopropyl ester)

Description

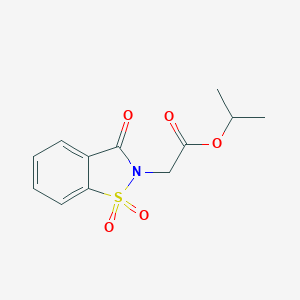

Saccharin N-(2-acetic acid isopropyl ester) (CAS: 76508-37-7), also known as piroxicam impurity F, is a derivative of saccharin (1,1-dioxo-1,2-benzisothiazol-3-one) modified with an isopropyl ester group at the N-acetic acid moiety. Its molecular formula is C₁₂H₁₃NO₅S, with a molecular weight of approximately 283.30 g/mol (calculated based on structural analogs) . This compound is primarily recognized as a process-related impurity in the synthesis of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID), and is critical in pharmaceutical quality control . Its structural backbone—a benzisothiazole ring fused with a sulfonamide group—confers unique physicochemical and biological properties, which are further modulated by the isopropyl ester substituent .

Properties

IUPAC Name |

propan-2-yl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-8(2)18-11(14)7-13-12(15)9-5-3-4-6-10(9)19(13,16)17/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJHFVTOIYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227316 | |

| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76508-37-7 | |

| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076508377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saccharin N-(2-acetic acid isopropyl ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACCHARIN N-(2-ACETIC ACID ISOPROPYL ESTER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD39BF075K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of saccharin N-(2-acetic acid isopropyl ester) typically involves the esterification of saccharin with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of saccharin N-(2-acetic acid isopropyl ester) follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation .

Types of Reactions:

Oxidation: Saccharin N-(2-acetic acid isopropyl ester) can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Various nucleophiles such as amines, alcohols; typically requires a catalyst or heat.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Overview

- Chemical Formula : C₁₂H₁₃NO₅S

- CAS Number : 76508-37-7

- Structure : Benzisothiazole derivative, which contributes to its sweetening properties.

Scientific Research Applications

Saccharin N-(2-acetic acid isopropyl ester) has been extensively studied for its diverse applications:

Chemistry

- Catalytic Role : This compound acts as a catalyst in various organic synthesis reactions, such as:

Reaction Type Example Reagents Major Products Oxidation Potassium permanganate Carboxylic acids or ketones Reduction Lithium aluminum hydride Alcohols or amines Substitution Various nucleophiles New esters or amides

Biology

- Biochemical Probes : Investigated for its potential to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with biological systems effectively.

Medicine

- Therapeutic Applications : Explored as an impurity marker in pharmaceutical formulations, particularly in the synthesis of drugs like Piroxicam. The presence of such impurities can significantly affect drug safety and efficacy .

Analytical Chemistry

- Chemical Standards : Used as a standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This ensures accuracy in quantitative analysis during method validation and quality control .

Case Study 1: Organic Synthesis

A study highlighted the use of saccharin derivatives, including N-(2-acetic acid isopropyl ester), as effective organocatalysts in synthesizing quinoxalines with a yield of up to 97%. The process was noted for its eco-friendliness and efficiency, showcasing the compound's practical applications in green chemistry .

Case Study 2: Pharmaceutical Impurity

Research on Piroxicam indicated that saccharin N-(2-acetic acid isopropyl ester) could form during the drug's synthesis or degradation. Understanding this impurity's behavior is crucial for ensuring drug safety and compliance with regulatory standards .

Mechanism of Action

The mechanism by which saccharin N-(2-acetic acid isopropyl ester) exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can act as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Saccharin N-(2-Acetic Acid Methyl Ester (CAS: 6639-62-9)

- Structure : Differs by a methyl ester group instead of isopropyl.

- Molecular Formula: C₁₀H₉NO₅S (MW: 255.25 g/mol) .

- Physicochemical Properties :

- Biological Activity :

Saccharin N-(2-Acetic Acid Ethyl Ester

- Structure : Ethyl ester substituent.

- Physicochemical Properties : Intermediate lipophilicity between methyl and isopropyl esters.

- Biological Activity :

Isopropyl Acetoacetate (CAS: 97-85-8)

- Structure : A simple β-keto ester lacking the saccharin backbone.

- Molecular Formula : C₇H₁₂O₃ (MW: 144.17 g/mol) .

- Applications : Used as a solvent and intermediate in organic synthesis, contrasting with the saccharin derivatives’ pharmaceutical roles .

Cytotoxic Activity

- Saccharin Isopropyl Ester : Demonstrates the highest cytotoxicity among saccharin esters, with IC₅₀: 8.2 µM in MCF-7 cells, attributed to enhanced membrane permeability from the bulky isopropyl group .

- Methyl and Ethyl Esters : IC₅₀ values of >50 µM and 35 µM, respectively, indicating alkyl chain length directly correlates with potency .

Anti-Inflammatory and Antioxidant Profiles

| Compound | COX-1 Binding Affinity (kcal/mol) | Antioxidant Activity (IC₅₀, µM) |

|---|---|---|

| Saccharin Isopropyl Ester | −8.9 | 9.5 |

| Saccharin Methyl Ester | −7.2 | 12.0 |

| Saccharin Nitrile | −8.5 | 8.7 |

The isopropyl ester’s superior COX-1 inhibition aligns with its role as a piroxicam impurity, reflecting shared mechanistic pathways with NSAIDs .

Metabolic Stability

- The isopropyl ester shows ~20% slower hydrolysis in human plasma compared to the methyl ester, likely due to steric hindrance from the branched alkyl group .

Regulatory and Industrial Relevance

- Pharmaceutical Use : The isopropyl ester is classified under carboxyimide-function compounds (HS code: 2925.11.00), similar to saccharin .

- Regulatory Limits : Permitted impurity thresholds in piroxicam formulations are <0.1% per ICH guidelines, necessitating precise analytical detection (e.g., HPLC-MS) .

Biological Activity

Saccharin N-(2-acetic acid isopropyl ester) is a derivative of saccharin, an artificial sweetener known for its diverse applications in food and pharmaceuticals. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of Saccharin N-(2-acetic acid isopropyl ester), supported by data tables, case studies, and research findings.

Overview of Saccharin N-(2-acetic acid isopropyl ester)

- Chemical Structure : Saccharin N-(2-acetic acid isopropyl ester) features an isopropyl ester functional group attached to the saccharin backbone, which may influence its biological properties compared to other saccharin derivatives.

- CAS Number : 76508-37-7

The exact mechanism of action for Saccharin N-(2-acetic acid isopropyl ester) remains largely unexplored. However, as a derivative of saccharin, it may share similar catalytic properties that facilitate various biochemical reactions. Notably, saccharin derivatives are known to act as catalysts in organic reactions and may interact with biological targets to influence metabolic pathways .

Anticancer Activity

Recent studies have shown that Saccharin N-(2-acetic acid isopropyl ester) exhibits significant cytotoxic activity against hepatic cancer cells. In a comparative analysis of various saccharin derivatives, the isopropyl ester was found to be particularly potent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Saccharin N-(2-acetic acid isopropyl ester) | Hepatic Cancer Cells | 15 |

| Other Saccharin Derivatives | Various | 20-50 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated alongside its derivatives. The results indicate that the presence of the isopropyl group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Anti-inflammatory Activity

Research indicates that Saccharin N-(2-acetic acid isopropyl ester) may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests potential therapeutic applications in managing inflammatory diseases .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results show promising antibacterial effects, indicating its potential use as an antimicrobial agent .

Case Studies

- Cytotoxicity Study : A study conducted on various saccharin derivatives demonstrated that Saccharin N-(2-acetic acid isopropyl ester) had the highest cytotoxicity against hepatic cancer cells compared to other tested compounds. This study utilized MTT assays to determine cell viability post-treatment.

- Antioxidant Evaluation : In vitro assays measuring DPPH radical scavenging activity revealed that the compound exhibited significant antioxidant effects, comparable to established antioxidants like ascorbic acid.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties highlighted that treatment with Saccharin N-(2-acetic acid isopropyl ester) significantly reduced levels of inflammatory markers in cultured macrophages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Saccharin N-(2-acetic acid isopropyl ester), a comparison with other saccharin derivatives is essential:

| Compound | Anticancer Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Saccharin | Moderate | Low | Low |

| Sodium saccharin | Low | Moderate | Moderate |

| Saccharin N-sulfonic acid | High | Moderate | High |

| Saccharin N-(2-acetic acid isopropyl ester) | High | High | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Saccharin N-(2-acetic acid isopropyl ester), and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via esterification, where saccharin (a carboxyimide derivative) reacts with isopropyl alcohol in the presence of a carboxylic acid derivative (e.g., acetic acid chloride). Catalytic mineral acids (e.g., H₂SO₄) or coupling agents enhance reaction efficiency. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .

- Key Data : Typical yields range from 60–80% under reflux conditions. Purity can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing Saccharin N-(2-acetic acid isopropyl ester)?

- Methodology :

- NMR : ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃; δ 4.9–5.1 ppm for ester OCH) confirms ester formation.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (70:30) as mobile phase .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~283) validates molecular weight .

Q. How does the ester group in Saccharin N-(2-acetic acid isopropyl ester) influence its solubility and stability in aqueous solutions?

- Methodology : Solubility tests in buffered solutions (pH 1–10) reveal pH-dependent stability. The isopropyl ester group increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the role of Saccharin N-(2-acetic acid isopropyl ester) as a synthetic intermediate in pharmaceutical impurities?

- Methodology : The compound acts as an acylating agent in piroxicam synthesis. Its reactivity is studied via kinetic experiments (e.g., monitoring acylation rates of indole derivatives using UV-Vis spectroscopy). Competing pathways (e.g., hydrolysis vs. nucleophilic substitution) are analyzed via LC-MS to identify transient intermediates .

Q. How can researchers resolve contradictions in purity assessments of Saccharin N-(2-acetic acid isopropyl ester) across different analytical platforms?

- Methodology : Cross-validate results using orthogonal methods:

- HPLC-PDA vs. GC-MS : Discrepancies may arise from non-volatile impurities undetected by GC.

- Titration vs. NMR : Acid-base titration quantifies free carboxylic acids, while ¹³C NMR detects ester bond integrity.

- Reference Standards : Use certified standards (e.g., CAS 76508-37-7) to calibrate instruments .

Q. What strategies mitigate decomposition of Saccharin N-(2-acetic acid isopropyl ester) during long-term storage?

- Methodology :

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation/hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w.

- Monitoring : Periodic HPLC analysis tracks degradation products (e.g., free saccharin at RRT 0.3) .

Q. How can computational modeling predict the reactivity of Saccharin N-(2-acetic acid isopropyl ester) in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.